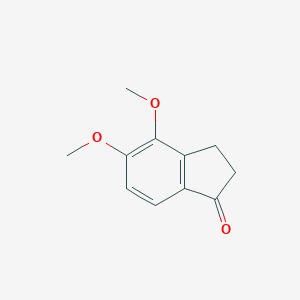

4,5-Dimethoxy-1-indanone

Beschreibung

Significance of Indanone Derivatives in Organic and Medicinal Chemistry

The indanone framework is a key building block in the synthesis of a wide array of complex molecules and has been identified as a crucial component in numerous biologically active compounds. rsc.orgresearchgate.net Its rigid structure and the presence of a reactive ketone group make it an ideal starting point for various chemical transformations. rasayanjournal.co.in

Derivatives of 1-indanone (B140024) have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in drug discovery. beilstein-journals.orgresearchgate.net These compounds have been investigated for their potential as:

Anticancer agents: Certain indanone derivatives have shown promise in inhibiting the growth of cancer cells. rasayanjournal.co.inbeilstein-journals.org

Anti-inflammatory agents: The indanone scaffold is found in compounds with anti-inflammatory properties. beilstein-journals.orgnih.gov

Antiviral and Antibacterial agents: Researchers have explored indanones for their potential to combat viral and bacterial infections. rasayanjournal.co.inbeilstein-journals.org

Neuroprotective agents: A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which contains an indanone moiety. researchgate.netbeilstein-journals.org

Agrochemicals: The biological activity of indanones extends to agriculture, with some derivatives showing potential as insecticides and herbicides. rasayanjournal.co.inbeilstein-journals.org

The following table provides a glimpse into the diverse biological activities associated with the 1-indanone scaffold:

| Biological Activity | Examples of Investigated Derivatives |

| Anticancer | 4,5,6-trimethoxyindanone-estradiol hybrid rsc.org |

| Anti-inflammatory | 2-benzylidene-1-indanone (B110557) derivatives nih.gov |

| Antiviral | Various substituted 1-indanones beilstein-journals.org |

| Neuroprotective | Donepezil researchgate.net |

| Agrochemical | Various substituted 1-indanones beilstein-journals.org |

The scientific journey of 1-indanone research began in the 1920s with the first reported syntheses. beilstein-journals.orgnih.gov Early work focused on fundamental methods of preparation, such as the cyclization of phenylpropionic acid and its derivatives. nih.gov Over the decades, the synthetic toolbox for creating indanones has expanded significantly, incorporating a variety of catalytic methods and reaction pathways. beilstein-journals.org This has allowed for the creation of a vast library of substituted indanones, enabling extensive structure-activity relationship (SAR) studies and the discovery of their diverse biological roles. beilstein-journals.orgrsc.org

Specific Focus on 4,5-Dimethoxy-1-indanone within the Indanone Class

Among the numerous substituted indanones, this compound serves as a key intermediate and a subject of specific research interest. Its chemical properties and potential applications are directly influenced by the placement of its two methoxy (B1213986) groups.

| Property | Value |

| CAS Number | 6342-80-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Melting Point | 73-77 °C |

The position of methoxy groups on the indanone ring is not arbitrary; it is a critical factor that dictates the molecule's electronic properties and, consequently, its reactivity and biological interactions. nih.gov The electron-donating nature of methoxy groups can influence the reactivity of the aromatic ring and the carbonyl group. rsc.org

Research into methoxy-substituted indanones has revealed that the location of these groups can significantly impact their biological activity. For instance, in the context of anti-inflammatory agents, the position of methoxy groups on the benzylidene ring of 2-benzylidene-1-indanone derivatives was found to be crucial for their inhibitory effects on cytokines like IL-6 and TNF-α. nih.gov Specifically, a methoxy group at the 3'-position of the benzylidene ring was shown to be preferred for enhancing TNF-α inhibitory activity. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODIRIVQXQUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286605 | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-80-9 | |

| Record name | 4,5-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46649 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dimethoxy 1 Indanone

Classical and Contemporary Approaches to 1-Indanone (B140024) Synthesisbeilstein-journals.orgnih.gov

The synthesis of the 1-indanone skeleton is a significant area of organic chemistry, providing crucial intermediates for biologically active compounds. beilstein-journals.orgnih.gov Methodologies for preparing these structures have evolved over decades, utilizing a range of starting materials like carboxylic acids, esters, and ketones. beilstein-journals.org Classical approaches often rely on harsh conditions, while contemporary methods seek to improve efficiency and yield through advanced catalytic systems and reaction conditions, including microwave-assisted synthesis. acs.orgpreprints.orgresearchgate.net

Cyclization Reactions

Cyclization reactions are the most common strategies for constructing the five-membered ring of the indanone core. These intramolecular reactions form the crucial carbon-carbon bond that closes the ring onto the aromatic system.

Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of 1-indanones. beilstein-journals.orgnih.gov The reaction can be performed intramolecularly, which is particularly effective for creating the fused ring system of indanones. masterorganicchemistry.com This approach typically involves the cyclization of a derivative of a 3-arylpropionic acid. nih.gov

The most direct route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides. beilstein-journals.orgnih.gov For the synthesis of 4,5-dimethoxy-1-indanone, the logical precursor would be 3-(2,3-dimethoxyphenyl)propanoic acid. The cyclization is typically promoted by a strong acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring.

This direct dehydrative cyclization of the carboxylic acid is preferred from a green chemistry perspective as it produces only water as a byproduct. nih.gov However, the reaction can be challenging and may require strong superacids like trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA). masterorganicchemistry.comnih.gov For instance, the synthesis of the related 5,6-dimethoxy-1-indanone (B192829) was achieved by treating 3-(3,4-dimethoxyphenyl)propanoic acid with a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetic acid (TFA). bath.ac.uk Similarly, 4,7-dimethoxy-1-indanone (B110822) can be prepared from its corresponding 3-arylpropionic acid precursor. beilstein-journals.org

The table below summarizes findings for the synthesis of various methoxy-substituted 1-indanones via intramolecular Friedel-Crafts acylation.

| Starting Material | Product | Reagents | Yield | Reference |

| 3-(3,4-dimethoxyphenyl)propanoic acid | 5,6-dimethoxy-1-indanone | TFAA, TFA | 66% | bath.ac.uk |

| 3-(Aryl)propionic acids | Substituted 1-indanones | Tb(OTf)₃ | Up to 74% | beilstein-journals.org |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | 5,7-dimethoxy-1-indanone | Methanesulfonic acid | 95% | beilstein-journals.orgsemanticscholar.org |

| 3-(4-methoxyphenyl) propionic acid | 4-methoxy-1-indanone | TfOH | Quantitative | nih.gov |

Lewis acids are crucial catalysts in Friedel-Crafts reactions, activating the acyl group and facilitating the cyclization process. beilstein-journals.org Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for this transformation, often used when starting from the acyl chloride derivative. nih.gov Other Lewis acids have been explored to improve yields and reaction conditions.

Metal triflates, such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), have emerged as highly effective catalysts for intramolecular Friedel-Crafts acylations. beilstein-journals.orgresearchgate.net For example, a variety of substituted 1-indanones have been synthesized from 3-arylpropionic acids using catalytic amounts of terbium triflate (Tb(OTf)₃) at high temperatures. beilstein-journals.org Niobium pentachloride (NbCl₅) has also been successfully used to induce a one-step synthesis of 1-indanone derivatives from an aromatic substrate and 3,3-dimethylacrylic acid. beilstein-journals.orgnih.gov The choice of catalyst and solvent can significantly influence the reaction's success and regioselectivity, as seen in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone where nitromethane (B149229) was the optimal solvent for achieving high selectivity. orgsyn.org

The table below presents various Lewis acids used in the synthesis of 1-indanones.

| Lewis Acid Catalyst | Substrate Type | Yield | Reference |

| AlCl₃ | Acid dichloride | - | nih.gov |

| Tb(OTf)₃ | 3-Arylpropionic acids | Up to 74% | beilstein-journals.org |

| NbCl₅ | Aromatic substrate + 3,3-dimethylacrylic acid | Up to 78% | beilstein-journals.orgnih.gov |

| Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | Meldrum's acid derivatives | - | beilstein-journals.org |

| Bi(NTf₂)₃, M(OTf)₃ (M=Bi, Ga, In) | 4-Arylbutyric acids / 3-Arylpropionic acids | Good | researchgate.net |

The Nazarov reaction is an electrocyclic reaction used to synthesize cyclopentenones, including 1-indanones. beilstein-journals.org This reaction typically involves the acid-catalyzed conrotatory cyclization of a divinyl ketone (or an aryl vinyl ketone for indanones) to form a cyclopentenyl cation, which then loses a proton to form the final product. beilstein-journals.orgrsc.org

This method has been applied to the synthesis of a variety of functionalized 1-indanones. beilstein-journals.org The reaction can be promoted by Brønsted acids like trifluoroacetic acid (TFA) or superacids like triflic acid (TfOH), as well as Lewis acids such as AlCl₃ and BF₃OEt₂. acs.orgpreprints.orgresearchgate.net For example, various chalcones (1,3-diaryl-2-propen-1-ones) can be cyclized to 1-indanones in the presence of TFA. beilstein-journals.orgsemanticscholar.org Microwave irradiation has been shown to accelerate the Nazarov cyclization, leading to higher efficiency and yields. acs.orgpreprints.org Platinum-catalyzed tandem reactions involving a 3,3-rearrangement and a Nazarov reaction have also been developed for the synthesis of 3-substituted indanone derivatives from arylpropargylic esters. rsc.org

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also be strategically employed in the synthesis of 1-indanone skeletons. beilstein-journals.orgjst.go.jp This approach typically involves constructing a larger ring system that already contains the indanone precursor or can be converted to it in subsequent steps.

One strategy involves using a 4,7-dioxygenated indanone as a dienophile in a Diels-Alder reaction to build a more complex, linearly-fused ring system, which is a key intermediate in the synthesis of certain natural products like kinamycins. d-nb.infonih.gov For example, the reaction of an indanetrione (a derivative of 1-indanone) with a diene like 1-methoxybutadiene has been investigated for the regioselective construction of polycyclic systems. d-nb.infonih.gov While this application is more complex than a direct indanone synthesis, it highlights the utility of the indanone core as a building block in cycloaddition chemistry. jst.go.jp

Friedel-Crafts Acylation Strategies

Synthesis from Carbonyl Compounds

The synthesis of 1-indanone derivatives can be achieved starting from other carbonyl-containing molecules. One notable method involves the stereoselective dimerization of phthalaldehydes, which can be catalyzed by an N-heterocyclic carbene, leading to the formation of polyhydroxylated spiro- or fused 1-indanones. beilstein-journals.org

Palladium-Catalyzed Carbonylation/Indole (B1671886) Dearomatization Cascades

A modern approach to complex indanone structures involves palladium-catalyzed cascade reactions. nih.gov Researchers have developed a method for constructing spiroindolylindanone scaffolds by dearomatizing indole starting materials. nih.gov This process utilizes a palladium-catalyzed intramolecular carbonylation/indole dearomatization cascade. nih.gov The reaction is initiated with a substrate like N-formyl saccharin, which serves as a stable, solid carbon monoxide (CO) surrogate. nih.gov

The reaction conditions typically involve a palladium acetate (B1210297) catalyst, a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF), heated to around 85 °C for an extended period. nih.gov This cascade strategy effectively combines indolenine and indanone fragments, which are common in bioactive natural products, into novel spirocyclic systems. nih.gov

Utilization of Carboxylic Acids, Esters, and Acid Chlorides as Starting Materials

One of the most conventional and widely used methods for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. semanticscholar.orgresearchgate.net The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces only water as a byproduct, whereas the two-step process via the acid chloride generates more toxic waste. semanticscholar.org

This direct cyclization, however, often requires strong protic acids, which may be used in excess or as the solvent itself. semanticscholar.org Common reagents for this transformation include:

Polyphosphoric acid (PPA) semanticscholar.orgnih.gov

Sulfuric acid semanticscholar.orgnih.gov

Methanesulfonic acid (MSA) semanticscholar.org

Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) semanticscholar.org

An efficient, scalable one-pot process has been developed starting from benzoic acids. researchgate.net In this method, the benzoic acid is first converted to its acyl chloride using thionyl chloride. This intermediate then reacts with ethylene, followed by an intramolecular Friedel-Crafts alkylation in the presence of aluminum chloride to yield the 1-indanone. researchgate.net

Esters have also been employed as precursors. For instance, 5,7-dimethoxy-1-indanone was synthesized in excellent yield (95%) by heating a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. nih.gov Another approach utilizes Meldrum's acid derivatives. The intramolecular Friedel-Crafts acylation of these derivatives, catalyzed by metal triflates, provides an effective route to 1-indanone derivatives. beilstein-journals.orgorgsyn.org

Targeted Synthesis of this compound

The specific synthesis of this compound involves carefully selected precursors that facilitate the correct regiochemistry of the final cyclized product.

Specific Precursors and Reaction Conditions

The primary precursor for this compound is 3-(3,4-Dimethoxyphenyl)propanoic acid. nih.gov The cyclization of this acid is the key step in forming the desired indanone ring system.

The intramolecular Friedel-Crafts acylation of 3-(3,4-Dimethoxyphenyl)propanoic acid is a standard method for producing dimethoxy-1-indanones. While the cyclization of the related 3-(3',5'-dimethoxyphenyl)propionic acid to yield 5,7-dimethoxy-1-indanone using polyphosphoric acid is well-documented semanticscholar.org, a similar principle applies to the 3,4-dimethoxy isomer. The reaction involves heating the carboxylic acid with a strong dehydrating acid like PPA or Eaton's reagent (P₂O₅ in methanesulfonic acid) to promote the electrophilic aromatic substitution and subsequent ring closure. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, facilitating the cyclization.

A notable catalytic method for the synthesis of 1-indanones involves the use of lanthanide triflates, with Terbium(III) triflate (Tb(OTf)₃) being particularly effective. semanticscholar.org This Lewis acid catalyzes the dehydrative cyclization of 3-arylpropionic acids. beilstein-journals.org The reaction is typically carried out at a high temperature, such as 250 °C, and has been shown to be effective even for 3-arylpropionic acids bearing deactivating halogen atoms on the aromatic ring. researchgate.netlookchem.com While other Lewis acids can be used, Tb(OTf)₃ often provides superior yields and cleaner reactions. nih.gov

Table 1: Reaction Conditions for Tb(OTf)₃-Catalyzed Cyclization of 3-Arylpropionic Acids

| Catalyst | Substrate | Temperature | Solvent | Yield | Reference |

| Tb(OTf)₃ | 3-Arylpropionic Acids | 250 °C | o-Dichlorobenzene | Up to 74% | beilstein-journals.org |

| Tb(OTf)₃ | 3-(4-methoxyphenyl)propionic acid | High | o-Chlorobenzene | — | semanticscholar.org |

Table 2: Specific Precursors for Dimethoxy-1-indanone Synthesis

| Product | Precursor | Reagents/Catalyst | Conditions | Yield | Reference |

| 5,7-dimethoxy-1-indanone | 3-(3',5'-Dimethoxyphenyl)propionic acid | Polyphosphoric acid | — | — | semanticscholar.org |

| 5,7-dimethoxy-1-indanone | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 °C, 2 h | 95% | nih.gov |

| Substituted 1-indanones | 3-Arylpropionic acids | Tb(OTf)₃ | 250 °C | Good | researchgate.netlookchem.com |

| 5,6-Dimethoxy-2-methyl-1-indanone | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ | Mild | Excellent | orgsyn.org |

Preparation from 3,5-Dimethoxycinnamic Acid and 3-(3′,5′-Dimethoxyphenyl)propionic Acid (for 5,7-dimethoxy isomer)

The synthesis of the related 5,7-dimethoxy-1-indanone, an isomer of this compound, provides insight into the cyclization strategies employed for this class of compounds. One effective method involves the use of 3,5-dimethoxycinnamic acid as a starting material. psu.edusemanticscholar.org This acid is first hydrogenated to yield 3-(3',5'-dimethoxyphenyl)propionic acid. psu.edusemanticscholar.org Subsequent intramolecular cyclization of this propionic acid derivative leads to the formation of 5,7-dimethoxy-1-indanone. psu.edusemanticscholar.org

A notable synthesis of 5,7-dimethoxy-1-indanone involves stirring diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100 °C for two hours, resulting in an excellent yield of 95%. beilstein-journals.orgnih.gov Another approach describes the cyclization of 3-(3',5'-dimethoxyphenyl)propionic acid to 5,7-dimethoxy-1-indanone, which is then further reacted in a multi-step synthesis to produce 3,5-dimethoxyhomophthalic acid. semanticscholar.orgresearchgate.net

Catalytic Reduction Procedures Involving this compound

The catalytic reduction of derivatives of this compound has been a subject of study, revealing interesting reaction pathways. Specifically, the catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone hydrochloride has been investigated. oup.comoup.com This reaction primarily yields 2-amino-4,5-dimethoxyindan hydrochloride as the major product. oup.comoup.com

However, a minor but significant rearrangement product, 4,5-dimethoxy-2-indanone, is also formed during this process. oup.comoup.com Further investigation into the reaction mechanism showed that the isolated intermediate, 2-amino-4,5-dimethoxy-1-indanol hydrochloride, exclusively rearranges to 4,5-dimethoxy-2-indanone under acidic catalytic conditions. oup.comoup.com This unusual transposition of the carbonyl group has been verified through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis. oup.comoup.com

Rearrangement Products from this compound Transformations

As mentioned in the previous section, the catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone leads to an unexpected rearrangement product. The formation of 4,5-dimethoxy-2-indanone from the intermediate 2-amino-4,5-dimethoxy-1-indanol hydrochloride under acidic conditions highlights a notable molecular rearrangement. oup.comoup.com The structure of this rearranged product was confirmed by its distinct spectral characteristics, including a carbonyl stretching vibration at 1740 cm⁻¹ in the IR spectrum, which is indicative of an isolated ketonic group. oup.com The NMR spectrum also supported this structure, showing two singlets for the four aliphatic protons at C-1 and C-3. oup.com

Derivatization Strategies for this compound

The reactivity of the C-2 position of this compound allows for various derivatization strategies, primarily through condensation reactions. These reactions are crucial for synthesizing a range of derivatives with potential biological activities.

Condensation Reactions at the C-2 Position

The active methylene (B1212753) group at the C-2 position of 1-indanones, including the 4,5-dimethoxy substituted variant, is a key site for chemical modification. Condensation reactions with various aldehydes are a common strategy to introduce new substituents and build molecular complexity.

Aldol (B89426) Condensation with Benzaldehydes

The aldol condensation of 1-indanones with benzaldehydes is a well-established method for creating 2-benzylidene-1-indanone (B110557) derivatives. nih.gov This reaction, often carried out under Claisen-Schmidt conditions, involves treating the indanone with a benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water mixture. conicet.gov.ar For instance, the reaction of 5,6-dimethoxy-1-indanone with benzaldehyde yields the corresponding 2-benzylidene derivative. conicet.gov.ar

A solvent-free approach has also been reported for the crossed-aldol condensation of 1-indanone with 3,4-dimethoxybenzaldehyde, using a catalytic amount of sodium hydroxide. tandfonline.comhkedcity.net This method is noted for its high atom economy and the formation of a melt phase that facilitates the reaction. tandfonline.comhkedcity.net Similarly, a solventless base-promoted Claisen-Schmidt condensation has been used to prepare (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, which was obtained in a 56% yield after recrystallization. iucr.org

Reaction with 4-Pyridinecarboxaldehyde (B46228)

The condensation reaction can also be extended to heteroaromatic aldehydes. The reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde under Claisen-Schmidt conditions has been reported to yield the corresponding 2-(4-pyridylmethylene) derivative. conicet.gov.ar This type of reaction is significant as it introduces a pyridine (B92270) moiety, which is a common pharmacophore in drug discovery. The resulting product, 4-[(5,6-dimethoxy-1-indanon-2-ylidene)methyl]pyridine, is a precursor in the synthesis of various compounds. google.com

Schiff's Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of carbon-nitrogen bond formation. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by dehydration, typically under acidic catalysis, to yield the corresponding N-substituted imine.

This reactivity is a general feature of 1-indanone derivatives. For instance, Schiff bases derived from related dimethoxy-1-indanones, such as the 5,6-dimethoxy isomer, are key intermediates in the synthesis of novel heterocyclic compounds and molecules with potential biological activity. researchgate.netevitachem.com One notable application is the formation of thiosemicarbazones, a specific class of Schiff bases, by reacting the indanone with thiosemicarbazide. A thiosemicarbazone derived from 5,6-dimethoxy-1-indanone has been a subject of study for its biological properties. science.gov The formation of these Schiff bases can also be a preliminary step for further transformations, such as asymmetric hydrogenation to produce chiral amines, a process that aligns with green chemistry principles by using earth-abundant metal catalysts like manganese. whiterose.ac.uk

The general reaction can be represented as: this compound + R-NH₂ ⇌ 4,5-Dimethoxy-1-(R-imino)indan + H₂O

This reaction serves as a versatile gateway to a wide array of nitrogen-containing indanone derivatives.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on the electron-rich benzene (B151609) ring of this compound is challenging, the indanone scaffold can be modified to participate in such reactions. A prominent example involves a two-step process starting with an aldol condensation, followed by a Nucleophilic Aromatic Substitution (SNAr) reaction.

A study demonstrated an efficient method for synthesizing 2-(4-aminobenzylidene)-5,6-dimethoxy-1-indanone derivatives, which can be adapted for the 4,5-dimethoxy isomer. tandfonline.com The process begins with a base-catalyzed aldol condensation between the indanone and an activated aromatic aldehyde, such as 4-fluorobenzaldehyde. The resulting benzylidene indanone derivative, containing an electron-withdrawing group and a good leaving group (fluorine) on the benzylidene moiety, is then susceptible to SNAr.

Reaction Pathway for SNAr on an Indanone Derivative

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Aldol Condensation | 5,6-Dimethoxy-1-indanone, 4-Fluorobenzaldehyde | NaOH, EtOH | 2-(4-Fluorobenzylidene)-5,6-dimethoxy-1-indanone |

| 2. SNAr Reaction | 2-(4-Fluorobenzylidene)-5,6-dimethoxy-1-indanone, Various Aliphatic/Aromatic Amines | Heat | 2-(4-Aminobenzylidene)-5,6-dimethoxy-1-indanone derivatives |

Table 1: Two-step synthesis involving an SNAr reaction on a derivative of a dimethoxy-1-indanone. This methodology is applicable to the 4,5-dimethoxy isomer. tandfonline.com

The SNAr reaction proceeds via an addition-elimination mechanism, where the amine (nucleophile) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion yields the final substituted product. tandfonline.com This strategy significantly broadens the scope of accessible indanone derivatives by allowing the introduction of various amino substituents. tandfonline.com

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For this compound, the most common interconversions involve the ketone and the methoxy groups. These transformations are crucial for elaborating the core structure into different chemical scaffolds. beilstein-journals.org

The ketone group can be readily reduced to a secondary alcohol (indanol) using various reducing agents. For example, sodium borohydride (B1222165) is effective in reducing the carbonyl of 2-amino-4,7-dimethoxy-1-indanone to the corresponding 2-amino-4,7-dimethoxy-1-indanol. cdnsciencepub.com Conversely, an alcohol can be oxidized back to the ketone.

Another key FGI is the cleavage of the methoxy ether groups to yield hydroxyl groups (phenols). This demethylation can alter the electronic properties and reactivity of the molecule. The resulting phenols can then be re-alkylated or used in other transformations. For the related 4,7-dimethoxy-1-indanone, it has been noted that the methoxy groups can be oxidized to form the corresponding phenolic compounds. smolecule.com

A summary of key functional group interconversions is provided below.

Key Functional Group Interconversions for Indanones

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Example Context |

|---|---|---|---|

| Ketone (C=O) | Sodium Borohydride (NaBH₄) | Secondary Alcohol (CH-OH) | Reduction of 2-amino-4,7-dimethoxy-1-indanone. cdnsciencepub.com |

| Methoxy (O-CH₃) | Strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) | Hydroxyl (OH) | General demethylation reaction. |

| Ketone (C=O) | Ethyl nitrite (B80452) / HCl | α-Oximino-ketone (C=NOH) | Preparation of 2-isonitroso derivatives. cdnsciencepub.com |

Table 2: Common functional group interconversions applicable to the this compound scaffold.

These interconversions are fundamental tools in a multistep synthesis, allowing for strategic modifications and the protection/deprotection of functional groups as needed. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including 1-indanone derivatives. The focus is on developing more environmentally benign and efficient synthetic routes.

One green approach involves the use of renewable feedstocks. Lignocellulose, a major component of biomass, can be processed through reductive catalytic fractionation to yield well-defined aromatic platform chemicals. rug.nlrsc.org These bio-derived molecules can then be converted into valuable compounds like dimethoxy-1-indanones. For example, a synthetic pathway to a 5,6,7-trimethoxy-1-indanone (B8749389), a close analog of this compound, has been developed from a lignin-derived phenol. rug.nlrsc.org This route emphasizes the use of benign reagents like dimethyl carbonate (a green methylating agent) and catalytic systems that operate under mild conditions. rug.nlrsc.org

Another key aspect of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste.

Microwave-Assisted Synthesis : A reported method for synthesizing 1-indanones utilizes a microwave-assisted intramolecular Friedel–Crafts acylation. This reaction is catalyzed by a metal triflate in an ionic liquid, which can be recovered and reused, thus minimizing waste and energy consumption. beilstein-journals.orgnih.gov

Earth-Abundant Metal Catalysis : In transformations of indanone derivatives, such as the hydrogenation of Schiff bases (imines), catalysts based on earth-abundant and non-toxic metals like manganese are being explored as sustainable alternatives to precious metal catalysts (e.g., Iridium, Rhodium). whiterose.ac.uk These reactions can often be performed with high efficiency and enantioselectivity. whiterose.ac.uk

Green Chemistry Approaches in Indanone Synthesis

| Green Principle | Application in Indanone Synthesis | Specific Example | Reference |

|---|---|---|---|

| Renewable Feedstocks | Use of lignin-derived platform chemicals. | Synthesis of 5,6,7-trimethoxy-1-indanone from dihydrosynapyl alcohol. | rug.nlrsc.org |

| Safer Solvents/Reagents | Use of dimethyl carbonate as a benign methylating agent. | Methylation of a lignin-derived phenol. | rug.nlrsc.org |

| Catalysis | Microwave-assisted intramolecular acylation with a reusable catalyst. | Metal triflate in an ionic liquid for Friedel–Crafts cyclization. | beilstein-journals.orgnih.gov |

| Catalysis | Use of earth-abundant metal catalysts. | Manganese-catalyzed asymmetric hydrogenation of imines. | whiterose.ac.uk |

Table 3: Examples of green chemistry principles applied in the synthesis of 1-indanone derivatives.

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing environmental impact while maintaining high efficiency. rug.nl

Advanced Spectroscopic and Analytical Characterization of 4,5 Dimethoxy 1 Indanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4,5-Dimethoxy-1-indanone and its derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. scielo.br

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a multiplet for the two protons at the C-2 position and a triplet for the two protons at the C-3 position. scielo.br The two methoxy groups at positions 4 and 5 typically appear as sharp singlets. scielo.br The aromatic protons on the benzene (B151609) ring also give rise to distinct signals. scielo.br

For derivatives of this compound, such as (E)-2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum becomes more complex, reflecting the additional protons from the substituent groups. nih.gov For instance, the protons of the dihydroxybenzylidene group will introduce new signals in the aromatic region, and the vinyl proton will appear as a distinct singlet. nih.gov

Interactive Data Table: ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| This compound | CDCl₃ | 2.56-2.59 (m, 2H) | H-2 |

| 2.96 (t, 2H) | H-3 | ||

| 3.82 (s, 3H) | OCH₃ | ||

| 3.88 (s, 3H) | OCH₃ | ||

| 6.81 (s, 1H) | Aromatic H | ||

| 7.08 (s, 1H) | Aromatic H | ||

| (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | DMSO-d₆ | 3.83 (s, 12H), 3.90 (s, 20H) | OCH₃ |

| 6.85 (d, J = 8.2 Hz, 4H) | Aromatic H | ||

| 7.07 (dd, J = 8.3, 2.0 Hz, 4H) | Aromatic H | ||

| 7.18 (dd, J = 12.3, 4.1 Hz, 12H) | Aromatic H | ||

| 7.27 (s, 4H) | Aromatic H | ||

| 9.43 (s, 7H) | OH |

Note: The data for the derivative is presented as found in the source and may represent aggregated data.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. scielo.br

The carbonyl carbon (C-1) is characteristically found at a downfield chemical shift, typically around 205.7 ppm. scielo.br The aliphatic carbons at C-2 and C-3 appear at approximately 25.6 and 36.6 ppm, respectively. scielo.br The carbons of the two methoxy groups are observed around 56.1 and 56.3 ppm. scielo.br The aromatic carbons, both substituted and unsubstituted, resonate in the range of 104.3 to 155.5 ppm. scielo.br

In derivatives, the chemical shifts of the carbon atoms can be influenced by the nature and position of the substituents. For example, in (E)-2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, the introduction of the benzylidene group leads to additional signals and shifts in the existing resonances of the indanone core. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| This compound | CDCl₃ | 25.6 | C-2 |

| 36.6 | C-3 | ||

| 56.1, 56.3 | OCH₃ | ||

| 104.3, 107.6, 130.0, 149.5, 150.5, 155.5 | Aromatic C | ||

| 205.7 | C-1 (C=O) | ||

| (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | DMSO-d₆ | 31.69 | C-3 |

| 55.65, 55.96 | OCH₃ | ||

| 104.50, 108.07, 116.01, 117.41, 123.75, 126.62, 130.32, 131.98, 132.19, 144.61, 145.58, 147.67, 149.25, 154.94 | Aromatic and Vinylic C | ||

| 191.88 | C-1 (C=O) |

Nuclear Overhauser Effect Spectroscopy (NOESY NMR) for Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating stereochemistry. For certain derivatives of this compound, particularly those with stereocenters or geometric isomers, NOESY experiments are invaluable. researchgate.netrsc.org

For instance, in the case of (E)-2-benzylidene-1-indanone derivatives, NOESY can confirm the E/Z configuration by showing correlations between the vinylic proton and the protons on the adjacent aromatic ring or the methylene (B1212753) protons of the indanone core. researchgate.net A correlation between the aromatic proton at C-4 and the methoxy protons can also be observed, confirming their proximity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. scielo.brnist.gov

A strong absorption band is typically observed in the region of 1688-1710 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group conjugated with the aromatic ring. scielo.broup.com The conjugation lowers the stretching frequency compared to a non-conjugated ketone. oup.com Other significant peaks include those corresponding to C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the methoxy groups. scielo.br

For derivatives, the IR spectrum will show additional bands corresponding to the functional groups of the substituents. For example, hydroxyl (-OH) groups in derivatives would introduce a broad absorption band in the region of 3200-3600 cm⁻¹. cdnsciencepub.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1688 | Stretching vibration |

| C-H (Aromatic) | 3001 | Stretching vibration |

| C-H (Aliphatic) | 2923, 2853 | Stretching vibration |

| C-O (Methoxy) | 1264, 1074 | Stretching vibration |

| C=C (Aromatic) | 1604, 1590, 1500 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. scielo.br

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, confirming its molecular weight of 192.21 g/mol . scielo.brsigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

In derivatives of this compound, the mass spectrum will reflect the addition of the substituent groups. For example, the mass spectrum of (E)-2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one would show a molecular ion peak corresponding to its higher molecular weight. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Observed m/z | Ion |

| High-Resolution Mass Spectrometry (HRMS-ESI) | 193.0863 | [C₁₁H₁₂O₃ + H]⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry. oup.com

For this compound (C₁₁H₁₂O₃), the calculated elemental composition is approximately 68.74% carbon and 6.29% hydrogen. oup.com Experimental values from elemental analysis should closely match these calculated percentages to confirm the purity and identity of the compound. oup.com

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.74 | - |

| Hydrogen (H) | 6.29 | - |

X-ray Crystallography for Solid-State Structure Determination (Related Compounds)

A prominent example is the study of (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, a chalcone (B49325) derivative. iucr.orgiucr.org Its crystal structure was determined to have a monoclinic space group P21/c. nih.gov The indanone ring system and the dimethoxybenzylidene group are nearly coplanar, with a dihedral angle of just 2.54 (4)°. iucr.orgiucr.org The primary intermolecular force governing the crystal packing is π-stacking, where molecules arrange in columns along the b-axis of the unit cell. iucr.orgiucr.org This stacking involves interactions between the indanone ring and the 3-position of the dimethoxyphenyl ring of an adjacent molecule. iucr.org

Another relevant methoxy-substituted indanone is 7-methoxyindan-1-one. iucr.org Its crystal structure reveals an orthorhombic system with the space group Pbca. iucr.org The indanone unit is nearly planar, and molecules in the crystal are linked by C—H⋯O hydrogen bonds, forming layers. These layers are further stabilized by weak C—H⋯π interactions, creating a three-dimensional network. iucr.org

The crystal structures of spiro-indanone derivatives have also been elucidated. For instance, a spiro compound synthesized from 5-methoxy-2,3-dihydro-1H-inden-1-one crystallizes in the triclinic space group P-1. mdpi.com In the crystal, two molecules form an inversion dimer through short contacts, and these dimers are linked into chains. mdpi.com Similarly, a complex spiro-pyrrolidine derivative incorporating a 5,6-dimethoxyindanone moiety was analyzed. iucr.org In this case, the central pyrrolidine (B122466) ring adopts a half-chair conformation, and intermolecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. iucr.org

Fluorinated indanone derivatives have also been a subject of crystallographic studies. The solid-state structures of several fluorinated and trifluoromethylated indanone derivatives have been investigated, revealing a preference for a chelated cis-enol form in trifluoroacetylated ketones. mdpi.com

The following tables summarize the crystallographic data for some of these related indanone derivatives.

Table 1: Crystallographic Data for (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one iucr.orgiucr.org

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not specified in provided text |

| b (Å) | Value not specified in provided text |

| c (Å) | Value not specified in provided text |

| α (°) | 90 |

| β (°) | Value not specified in provided text |

| γ (°) | 90 |

| V (ų) | Value not specified in provided text |

| Z | Value not specified in provided text |

Table 2: Crystallographic Data for 7-Methoxyindan-1-one iucr.org

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 8.5386 (7) |

| b (Å) | 10.4949 (9) |

| c (Å) | 18.8536 (16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 1689.5 (2) |

| Z | 8 |

Table 3: Crystallographic Data for a Spiro Derivative of 5-Methoxy-1-indanone mdpi.com

| Parameter | Value |

| Chemical Formula | C₃₆H₂₆F₆O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8669 (5) |

| b (Å) | 10.5298 (8) |

| c (Å) | 17.0135 (11) |

| α (°) | 91.396 (2) |

| β (°) | 90.490 (2) |

| γ (°) | 109.235 |

| V (ų) | 1499.14 (17) |

| Z | 2 |

These examples underscore the utility of X-ray crystallography in determining the precise three-dimensional arrangement of atoms in indanone derivatives, which is fundamental to understanding their chemical and physical properties.

Computational Chemistry and Theoretical Studies of 4,5 Dimethoxy 1 Indanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional are widely applied to organic molecules as they provide accurate results for a large number of compounds. clinicsearchonline.org For indanone derivatives, DFT calculations are instrumental in exploring molecular structure, electronic properties, and spectroscopic profiles. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cp2k.org For derivatives of indanone, DFT methods such as B3LYP and CAM-B3LYP with basis sets like 6-311G(d,p) are employed to find the optimized molecular geometry. nih.gov In a detailed study on the related compound 5,6-dimethoxy-1-indanone (B192829) (5,6-DMI), comparison of the optimized parameters with single-crystal X-ray diffraction data showed good agreement, validating the computational approach. nih.gov Deviations between calculated gas-phase structures and experimental solid-state data can arise because the theoretical model typically considers a single molecule, whereas the experimental data reflects a molecule within a condensed phase. nih.gov

DFT calculations are highly effective for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for structural confirmation. Theoretical calculations of vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts are standard applications. clinicsearchonline.org

In studies of indanone derivatives, DFT has been used to calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. nih.gov For the related 5,6-dimethoxy-1-indanone, theoretical vibrational spectra were computed to understand the molecule's dynamic and structural characteristics. nih.gov Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are often compared with experimental data to confirm the molecular structure. clinicsearchonline.org Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis) and understand the electronic transitions occurring within the molecule. nih.gov

Energetic Studies and Thermochemistry

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity. Computational chemistry offers reliable methods for calculating these energetic parameters, which can be challenging to determine experimentally.

The gas-phase standard molar enthalpy of formation (ΔfHm°(g)) is a key thermodynamic value. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, have been successfully used to determine this property for various methoxy-substituted indanones. dntb.gov.uasemanticscholar.org This method involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level, followed by a series of single-point energy calculations to achieve high accuracy. semanticscholar.org

In a comprehensive study on mono-methoxy indanones, the computationally derived enthalpies of formation were found to be in excellent agreement with values obtained from experimental techniques like combustion calorimetry and Calvet microcaliorimetry. dntb.gov.uasemanticscholar.org This synergy between computational and experimental results provides a high degree of confidence in the determined thermochemical data.

Table 1: Computed Gas-Phase Standard Molar Enthalpies of Formation for Mono-substituted Methoxy-Indanones at T = 298.15 K

| Compound | ΔfHmo(g) / kJ·mol−1 (Computational) |

|---|---|

| 4-Methoxy-1-indanone | -239.3 ± 4.2 |

| 5-Methoxy-1-indanone | -244.1 ± 4.1 |

Data sourced from a synergistic experimental and computational study on methoxy-substituted indanones. dntb.gov.ua

Computational studies are particularly useful for analyzing how the position and nature of substituent groups affect the energetic properties of a core molecular structure. The presence of methoxy (B1213986) groups on the indanone ring has a significant stabilizing effect. dntb.gov.ua

Analysis of the energetic effects associated with methoxy substitution on the indanone core reveals that the presence of a single methoxy group contributes to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. dntb.gov.uasemanticscholar.org This stabilizing effect is attributed to the electron-donating nature of the methoxy group. mdpi.com When this enthalpic increment is compared with the effect of methoxy substitution on other aromatic systems like benzene (B151609) and naphthalene, the values show good agreement. mdpi.com This suggests that the energetic contribution of the methoxy substituent is largely independent of the surrounding chemical environment, allowing for reliable estimations of thermodynamic properties for related, unstudied compounds. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and development for assessing the potential of a compound to act as an inhibitor or modulator of a specific biological process. ekb.eg Indanone derivatives are of interest for various biomedical applications, including as potential inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.gov

In a computational investigation of the closely related isomer 5,6-dimethoxy-1-indanone, molecular docking was used to study its binding interaction with the active site of the AChE enzyme. nih.gov Such studies calculate the binding affinity (often expressed as a docking score in kcal/mol) and predict the binding pose of the ligand within the receptor's active site. ekb.eg The analysis focuses on identifying key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com

Following docking, molecular dynamics simulations can be performed to evaluate the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational flexibility of the complex and can confirm the stability of the interactions observed in the docking pose. nih.gov For 4,5-Dimethoxy-1-indanone, these computational techniques would be essential to screen for potential biological activities and to guide the synthesis of new derivatives with improved therapeutic potential.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented, research on closely related indanone derivatives provides a framework for understanding the structural requirements for biological activity.

A notable QSAR analysis was performed on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov This study included compounds with a 5,6-dimethoxy-1-oxoindan substructure, which is isomeric to the 4,5-dimethoxy variant. The study employed a molecular decomposition-recomposition approach to analyze the contributions of different parts of the molecules to their inhibitory potency. nih.gov

The QSAR model for the substituted indanone ring revealed that the inhibitory activity was significantly correlated with the magnitude of the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and a specific pi-orbital wave function coefficient. nih.gov The absence of steric or bulk parameters in the QSAR equation for the indanone moiety suggested that there is considerable space around this part of the molecule within the enzyme's binding site. nih.gov This indicates that modifications to the indanone ring, such as altering the substitution pattern of the methoxy groups, could be well-tolerated and could be a key area for optimizing the compound's activity. nih.gov

Table 1: Key Parameters in a QSAR Study of Indanone Derivatives nih.gov

| Parameter | Significance in the QSAR Model | Implication for this compound Derivatives |

| Dipole Moment | Correlated with inhibitory activity | Altering the position of methoxy groups will change the dipole moment, potentially affecting activity. |

| HOMO Energy | A significant descriptor of activity | The electronic properties of the indanone ring are crucial for its interaction with the biological target. |

| Pi-orbital Coefficient | Related to the electronic interactions | Specific atomic contributions to the molecular orbitals influence the binding affinity. |

| Steric/Bulk Factors | Not significant for the indanone ring | The binding pocket can accommodate various substituents on the indanone moiety, allowing for structural modifications. |

Prediction of Physicochemical Parameters (e.g., Log P) and Hydrophobicity Analysis

The physicochemical properties of a molecule, such as its lipophilicity, play a critical role in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The logarithm of the octanol-water partition coefficient (Log P) is a widely used measure of lipophilicity. Computational methods are frequently employed to predict Log P values, aiding in the early stages of drug development.

For this compound, a computationally predicted XlogP value of 1.6 is reported in the PubChem database. uni.lu XlogP is an atomistic method that calculates Log P based on the summation of the contributions of the constituent atoms and correction factors for intramolecular interactions. This predicted value suggests that this compound has a moderate degree of lipophilicity.

Various computational approaches are available for Log P prediction, broadly categorized as knowledge-based methods and methods based on physical phenomena. nih.govnih.gov Knowledge-based methods, like the one used for the XlogP prediction, rely on fragmental or atom-based contributions derived from experimental data of a large set of molecules. nih.gov Other examples include ALOGPS, which utilizes an associative neural network approach. researchgate.net

More recent developments in this area include the use of deep learning models and methods based on molecular mechanics, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, to calculate the transfer free energy between water and n-octanol. nih.govnih.gov These advanced techniques aim to provide more accurate predictions for a diverse range of chemical structures. nih.govchemaxon.com

The hydrophobicity of this compound, as indicated by its predicted Log P, is a key determinant of its behavior in biological systems. A moderate Log P value is often desirable for drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method | Source |

| Molecular Formula | C11H12O3 | - | PubChem uni.lu |

| Molecular Weight | 192.21 g/mol | - | Sigma-Aldrich |

| XlogP | 1.6 | Atomistic Prediction | PubChem uni.lu |

Quantum Chemistry Studies

Quantum chemistry studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These theoretical calculations provide detailed information about molecular geometry, vibrational frequencies, electronic transitions, and reactivity, which can be correlated with experimental data.

The optimized molecular structure, bond lengths, and bond angles were calculated and found to be in good agreement with experimental X-ray diffraction data. The study also performed Natural Bond Orbital (NBO) analysis, which revealed hyperconjugative interactions between the methoxy groups and the indanone ring system. These interactions, specifically of the n→π* type, contribute to the electronic stabilization of the molecule.

Furthermore, the study calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Molecular Electrostatic Potential (MEP) analysis was also conducted to identify the electron-rich and electron-poor regions of the molecule. The MEP map is useful for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. For 5,6-Dimethoxy-1-indanone, the negative potential is concentrated around the oxygen atoms of the carbonyl and methoxy groups, indicating these are the most probable sites for electrophilic attack.

These quantum chemical approaches provide a detailed understanding of the electronic properties of dimethoxy-1-indanone derivatives, which is fundamental for elucidating their reactivity and potential interactions with biological macromolecules.

Table 3: Illustrative Data from Quantum Chemistry Studies on a Dimethoxy-1-indanone Isomer

| Computational Method | Property Investigated | Key Findings |

| DFT (B3LYP/6-311G(d,p)) | Molecular Geometry | Good agreement between calculated and experimental bond lengths and angles. |

| NBO Analysis | Electronic Interactions | Evidence of hyperconjugative interactions (n→π*) contributing to molecular stability. |

| HOMO-LUMO Analysis | Chemical Reactivity | The energy gap provides an indication of the molecule's kinetic stability and reactivity. |

| MEP Analysis | Reactive Sites | Identification of electron-rich (negative potential) and electron-poor (positive potential) regions. |

Biological Activities and Pharmacological Applications of 4,5 Dimethoxy 1 Indanone and Its Analogues

Cholinesterase Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The progressive cognitive decline characteristic of Alzheimer's disease is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). A primary therapeutic strategy involves the inhibition of cholinesterases, the enzymes responsible for acetylcholine breakdown. Derivatives of 4,5-dimethoxy-1-indanone have emerged as potent cholinesterase inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Activity

Derivatives of this compound have been extensively studied for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two major forms of cholinesterase in the human body. One of the most prominent examples is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-AChE inhibitor. beilstein-journals.org This compound demonstrated a selective affinity for AChE that was 1250 times greater than for BuChE, highlighting the potential for developing highly selective inhibitors based on the this compound scaffold. beilstein-journals.org

Kinetic studies have revealed that the inhibition of AChE by these compounds often falls into the category of mixed-type inhibition. nih.gov The inhibitory dissociation constants for both the free enzyme and the acetyl-enzyme are significantly lower for these derivatives compared to other reference compounds, indicating a strong inhibitory effect on AChE. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 |

Structure-Activity Relationships (SAR) in Cholinesterase Inhibitors

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of this compound analogues. Research has shown that the indanone moiety can effectively replace other structural components, such as the 2-isoindoline moiety in earlier generations of inhibitors, without a significant loss of potency. beilstein-journals.orgresearchgate.net

Donepezil as a Key Reference Compound and Intermediate

This compound is a crucial intermediate in the synthesis of Donepezil, a leading medication for the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov Donepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl]methylpiperidine, is a potent and selective inhibitor of acetylcholinesterase. beilstein-journals.orgnih.gov

The synthesis of Donepezil often involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine or similar reagents. nih.govresearchgate.netnih.gov Various synthetic routes have been developed to improve the efficiency and industrial viability of this process, underscoring the importance of this compound as a starting material. nih.govresearchgate.netnih.govrjptonline.org The development of Donepezil began in 1983, and it received FDA approval in 1996, becoming a cornerstone in Alzheimer's therapy. nih.gov

Antimicrobial Properties

In addition to their role in neurodegenerative diseases, derivatives of the indanone scaffold have demonstrated promising antimicrobial properties, including antibacterial and antifungal activities.

Antibacterial Activity

Several studies have explored the antibacterial potential of indanone derivatives. For instance, a series of isoxazole (B147169) fused 1-indanones were synthesized and tested for their in vitro antibacterial activity against Escherichia coli and Bacillus subtilis. beilstein-journals.org Among the synthesized compounds, some derivatives exhibited the highest antibacterial activity. beilstein-journals.org

Another study focused on substituted indanone acetic acid derivatives and screened them against various bacterial strains, including the Gram-positive Staphylococcus aureus and Bacillus subtilis, and the Gram-negative Escherichia coli and Salmonella typhi. rjptonline.org The results indicated that a para-fluorophenyl substituted indanone acetic acid derivative showed marked potency as an antibacterial agent. rjptonline.org

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Isoxazole fused 1-indanones | Escherichia coli | Active |

| Isoxazole fused 1-indanones | Bacillus subtilis | Active |

| para-fluorophenyl substituted indanone acetic acid | Gram-positive & Gram-negative bacteria | Marked potency |

| Aurone (B1235358) and indanone derivatives | Escherichia coli | Moderate to excellent |

| Aurone and indanone derivatives | Staphylococcus aureus | Moderate to excellent |

Antifungal Activity

The antifungal properties of indanone derivatives have also been investigated. The aforementioned study on isoxazole fused 1-indanones also evaluated their antifungal activity against Aspergillus niger and Penicillium notatum, with some derivatives showing the most potent activity. beilstein-journals.org

Similarly, the study on substituted indanone acetic acid derivatives screened for antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org An ortho-methoxyphenyl derivative exhibited better antifungal activity compared to other tested compounds. rjptonline.org Furthermore, a study on aurone and indanone derivatives reported that several compounds exhibited moderate to excellent inhibitory activity against C. albicans. nih.gov

Based on a thorough review of the available scientific literature, there is a significant lack of specific research data concerning the biological and pharmacological activities of the chemical compound This compound corresponding to the detailed outline provided.

The majority of published studies focus on other isomers, such as 5,6-dimethoxy-1-indanone and 4,7-dimethoxy-1-indanone (B110822) , or on the broader class of 1-indanone (B140024) derivatives. For instance, extensive research is available on the antiviral effects of thiosemicarbazones derived from 5,6-dimethoxy-1-indanone, and various indanone analogues have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties.

However, specific experimental data detailing the antiviral, anticancer, cytotoxic, anti-inflammatory, analgesic, neuroprotective, or antioxidant effects of This compound itself is not present in the provided search results. The compound is noted as a chemical reagent, but its distinct biological activities, as required by the requested article structure, are not documented in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this compound.

Other Reported Biological Activities

Beyond the extensively studied applications of this compound and its analogues, researchers have explored their potential in a variety of other biological contexts. These investigations have revealed promising activities, including antihypertensive, antimalarial, and agricultural applications, as well as their utility in biochemical research as luminescence inhibitors and as ligands for protein aggregates implicated in neurodegenerative diseases.

Antihypertensive Properties

The potential of indanone derivatives as antihypertensive agents has been an area of interest in medicinal chemistry. Research has led to the synthesis of various analogues with notable blood pressure-lowering effects.

One such example is the novel indanone diuretic, MK-196. In a double-blind study, the antihypertensive efficacy and tolerability of MK-196 were compared to hydrochlorothiazide (B1673439) in patients with mild to moderate essential hypertension. The results indicated that MK-196 was as effective, and in some instances more effective, than hydrochlorothiazide in reducing both standing and supine systolic and diastolic blood pressures. nih.gov Notably, MK-196 demonstrated a potential therapeutic advantage by causing less frequent and smaller changes in serum uric acid and potassium levels compared to hydrochlorothiazide. nih.gov

Further research has focused on synthesizing new series of compounds containing the indanone scaffold to explore their vasodilatory and antihypertensive activities. For instance, novel 1,4-dihydropyridine (B1200194) derivatives incorporating nitrooxyalkylester moieties have been developed and compared with nifedipine, a known calcium channel blocker. nih.govnih.gov Additionally, substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols have been prepared and shown to possess direct vasodilator and antihypertensive activity comparable to hydralazine (B1673433) and nifedipine. nih.gov These studies underscore the potential of the indanone core structure in the development of new antihypertensive drugs.

Table 1: Comparison of Antihypertensive Effects of MK-196 and Hydrochlorothiazide

| Feature | MK-196 | Hydrochlorothiazide |

|---|---|---|

| Efficacy | As effective or more effective in lowering blood pressure nih.gov | Effective in lowering blood pressure nih.gov |

| Serum Uric Acid | Less frequent and smaller increases nih.gov | Significant increases nih.gov |

| Serum Potassium | Less frequent and smaller decreases nih.gov | Significant decreases nih.gov |

| Adverse Reactions | Fewer reported adverse clinical reactions nih.gov | More reported adverse clinical reactions nih.gov |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Derivatives of 1-indanone have been identified as a promising class of compounds with antiplasmodial activity. nih.govrjptonline.org

Research into chalcone (B49325) derivatives, which can be related to the indanone structure, has shown significant antimalarial potential. gjbeacademia.com For example, a study on amino chalcone derivatives demonstrated their ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite. One of the synthesized compounds exhibited better antimalarial activity than the positive control, hydroxychloroquine (B89500) sulfate.

Furthermore, new series of 4-anilinoquinolines have been synthesized and shown to be active in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. nih.gov Some of these compounds also demonstrated efficacy in animal models of malaria with lower toxicity than existing drugs like amodiaquine. nih.gov The exploration of indanone and related structures continues to be a viable strategy in the development of novel antimalarial therapies. nih.govmdpi.comekb.eg

Table 2: Antimalarial Activity of Selected Compound Classes

| Compound Class | Mechanism of Action (if known) | Activity against Resistant Strains |

|---|---|---|

| Amino Chalcone Derivatives | Inhibition of heme polymerization | Activity demonstrated |

| 4-Anilinoquinolines | Not specified | Active against chloroquine-resistant strains nih.gov |

| Pyrazino[1,2-a;4,5-a′]diindole Analogues | Not specified | Promising activity against chloroquine-resistant strains nih.gov |

Insecticidal, Fungicidal, and Herbicidal Applications

The versatile chemical scaffold of 1-indanone has also found applications in agriculture. Derivatives of 1-indanone have been reported to be effective as insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org This broad spectrum of activity makes them attractive candidates for the development of new crop protection agents.

For instance, novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups into an alanine (B10760859) or 2-aminobutyric acid skeleton have been synthesized and evaluated for their fungicidal and insecticidal activities. nih.gov These compounds are part of a class of insecticides that includes flubendiamide (B33115) and chlorantraniliprole, which are known for their high insecticidal activity. nih.gov The development of such compounds is crucial for managing pests and ensuring the healthy growth of crops, especially in the face of increasing resistance to existing pesticides. nih.gov

Luminescence Inhibition Studies (e.g., Coelenterazine)

In the field of biochemical research, indanone derivatives have been utilized as specific inhibitors of luminescent reactions. Coelenterazine (B1669285) is a luciferin (B1168401) (a light-emitting compound) found in many marine organisms that produces blue light through a bioluminescent reaction catalyzed by luciferases or photoproteins. nih.govnih.govillinois.edu Understanding and modulating this process is important for various bioassays and imaging techniques.

Researchers have synthesized mechanism-based inhibitors of coelenterazine that are based on the 1-indanone structure. beilstein-journals.org These inhibitors can be used as chemical tools to study the mechanism of bioluminescence and to control light emission in reporter gene assays. The ability to inhibit the luminescence of coelenterazine and its analogues allows for a more precise understanding of the enzymatic processes involved. mdpi.commdpi.com

Alpha-Synuclein (B15492655) Aggregate Binding Ligands

The aggregation of the protein alpha-synuclein (α-syn) is a hallmark of several neurodegenerative diseases, including Parkinson's disease. nih.gov The development of ligands that can specifically bind to these α-syn aggregates is crucial for the development of diagnostic imaging agents and for studying the progression of these diseases. nih.govnih.govresearchgate.net

A series of novel 1-indanone and 1,3-indandione (B147059) derivatives have been designed, synthesized, and evaluated for their ability to bind to misfolded α-synuclein aggregates. nih.govnih.govresearchgate.net Through structure-activity relationship (SAR) studies, researchers have identified lead candidates that bind to α-syn fibrils with high affinity and selectivity over other protein aggregates such as amyloid-β and tau fibrils. nih.govnih.govresearchgate.net These lead ligands have been shown to avidly label α-syn aggregates in brain tissue from patients with Parkinson's disease. nih.govnih.govresearchgate.net These findings suggest that 1-indanone derivatives have desirable properties for the biological evaluation of synucleinopathies. nih.govnih.govresearchgate.net

Table 3: Binding Affinities of Lead 1-Indanone Derivatives to α-Synuclein Fibrils

| Compound | Binding Constant (Kd) | Selectivity for α-syn vs. Aβ and tau fibrils |

|---|---|---|

| Compound 8 | 9.0 nM nih.gov | >10x nih.gov |

| Compound 32 | 18.8 nM nih.gov | >10x nih.gov |

Applications in Advanced Materials and Chemical Technologies

Optical Applications

The indanone scaffold, particularly when functionalized with electron-donating groups like methoxy (B1213986) substituents, serves as a core for materials with interesting optical properties. These properties are crucial for applications in optoelectronics and photonics.